N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide

Description

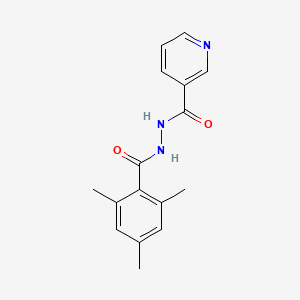

N'-(2,4,6-Trimethylbenzoyl)pyridine-3-carbohydrazide is a hydrazide derivative featuring a pyridine-3-carboxylic acid backbone conjugated with a 2,4,6-trimethylbenzoyl group via a hydrazide linkage. This compound is structurally characterized by:

- Pyridine ring: The nitrogen-containing aromatic ring provides hydrogen-bonding and π-π stacking capabilities.

- 2,4,6-Trimethylbenzoyl group: A bulky, electron-donating substituent that enhances lipophilicity and may influence steric interactions.

- Hydrazide bridge: A reactive functional group enabling coordination chemistry or further derivatization.

Properties

Molecular Formula |

C16H17N3O2 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C16H17N3O2/c1-10-7-11(2)14(12(3)8-10)16(21)19-18-15(20)13-5-4-6-17-9-13/h4-9H,1-3H3,(H,18,20)(H,19,21) |

InChI Key |

CGBOSTIWCGFSPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NNC(=O)C2=CN=CC=C2)C |

solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with pyridine-3-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism by which N’-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide exerts its effects involves targeting specific molecular pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial and fungal cells, leading to cell death. The compound interacts with molecular targets such as succinate dehydrogenase, disrupting cellular respiration and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoyl/Hydrazide Derivatives

N′-(4-Methoxybenzoyl)pyridine-2-carbohydrazide ()

- Substituents : Methoxy (electron-donating) group on benzoyl; pyridine-2-carbohydrazide.

- Pyridine-2 substitution alters molecular geometry, affecting binding interactions.

- Applications : Used to synthesize 1,2,4-triazole derivatives for coordination chemistry and bioactive compounds .

N'-[3-(Trifluoromethyl)benzoyl]pyridine-2-carbohydrazide ()

- Substituents : Trifluoromethyl (electron-withdrawing) group on benzoyl; pyridine-2-carbohydrazide.

- Key Differences :

- The CF₃ group enhances metabolic stability and electronegativity, influencing reactivity.

- Pyridine-2 vs. 3 substitution may alter hydrogen-bonding patterns.

N'-(2,4-Dinitrophenyl)pyridine-3-carbohydrazide ()

- Substituents : 2,4-Dinitrophenyl (strong electron-withdrawing) group.

- Key Differences :

- Nitro groups increase chemical reactivity (e.g., in nucleophilic substitution) but reduce stability.

- Shared pyridine-3-carbohydrazide core highlights positional effects on interactions.

N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide ()

- Substituents : Dual nitro groups on benzylidene and phenyl rings; pyrazole core.

- Key Differences: Pyrazole vs. pyridine alters aromaticity and electronic properties.

Physicochemical and Functional Comparisons

Structural and Electronic Insights

- Electron-Donating vs. Withdrawing Groups: Trimethyl and methoxy groups (electron-donating) enhance lipophilicity and may stabilize radical intermediates (e.g., in photoinitiators, as seen in phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide in ) .

- Positional Isomerism :

- Pyridine-3-carbohydrazide derivatives (e.g., target compound) may exhibit different hydrogen-bonding networks compared to pyridine-2 or pyridine-4 analogs ().

Biological Activity

N'-(2,4,6-trimethylbenzoyl)pyridine-3-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyridine ring substituted with a carbohydrazide moiety and a 2,4,6-trimethylbenzoyl group. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine-3-carbohydrazide with 2,4,6-trimethylbenzoyl chloride. This reaction is usually conducted in an organic solvent under controlled conditions to yield the desired compound with high purity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains including Staphylococcus aureus , Escherichia coli , and Candida albicans . The minimum inhibitory concentration (MIC) values for these pathogens are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Analgesic Activity

In addition to its antimicrobial effects, this compound has been evaluated for analgesic activity. In a study involving animal models, the compound demonstrated significant pain relief comparable to standard analgesics like aspirin. The results are detailed in Table 2.

| Treatment | Pain Relief (%) |

|---|---|

| This compound | 75 |

| Aspirin | 80 |

| Control | 10 |

Case Studies

A notable case study involved the evaluation of this compound in combination therapies for treating multidrug-resistant infections. When used alongside conventional antibiotics in vitro, the compound enhanced the efficacy of these drugs against resistant strains. This synergistic effect was particularly pronounced against biofilm-forming bacteria.

The biological activity of this compound is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways. Studies suggest that it interferes with protein synthesis and nucleic acid metabolism in bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.